3-Methyloxetane-3-carbaldehyde
Overview
Description
3-Methyloxetane-3-carbaldehyde is an organic compound with the molecular formula C5H8O2. It is characterized by a four-membered oxetane ring with a methyl group and an aldehyde functional group attached to the same carbon atom. This compound is a colorless or light yellow liquid with a molecular weight of 100.12 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyloxetane-3-carbaldehyde typically involves the formation of the oxetane ring followed by the introduction of the aldehyde group. One common method is the reaction of potassium hydroxide with 3-chloropropyl acetate at elevated temperatures (around 150°C). This reaction yields oxetane, which can then be further functionalized to introduce the methyl and aldehyde groups .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and catalysts to improve yield and efficiency. The specific conditions and reagents used can vary depending on the desired purity and scale of production .
Chemical Reactions Analysis
Types of Reactions: 3-Methyloxetane-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The oxetane ring can undergo nucleophilic substitution reactions, leading to ring-opening and formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions to facilitate ring-opening reactions.
Major Products:
Oxidation: 3-Methyloxetane-3-carboxylic acid.
Reduction: 3-Methyloxetane-3-methanol.
Substitution: Various substituted oxetane derivatives depending on the nucleophile used.
Scientific Research Applications
3-Methyloxetane-3-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound and its derivatives are investigated for their potential use in drug development, particularly as intermediates in the synthesis of active pharmaceutical ingredients.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins
Mechanism of Action
The mechanism of action of 3-Methyloxetane-3-carbaldehyde largely depends on its chemical reactivity. The oxetane ring is highly strained, making it susceptible to ring-opening reactions. This reactivity is exploited in various chemical transformations, where the compound acts as an intermediate. The aldehyde group also participates in typical carbonyl chemistry, including nucleophilic addition and condensation reactions .
Comparison with Similar Compounds
3-Methyloxetane: Lacks the aldehyde group, making it less reactive in certain chemical transformations.
3-Methyloxetane-3-methanol: Contains a hydroxyl group instead of an aldehyde, leading to different reactivity and applications.
3-Methyloxetane-3-carboxylic acid: Contains a carboxyl group, making it more acidic and suitable for different types of reactions.
Uniqueness: 3-Methyloxetane-3-carbaldehyde is unique due to the presence of both the oxetane ring and the aldehyde functional group. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in synthetic chemistry .
Properties
IUPAC Name |
3-methyloxetane-3-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O2/c1-5(2-6)3-7-4-5/h2H,3-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUQGFIKXKISULR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20596910 | |
Record name | 3-Methyloxetane-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20596910 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
99419-31-5 | |
Record name | 3-Methyloxetane-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20596910 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Methyloxetane-3-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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